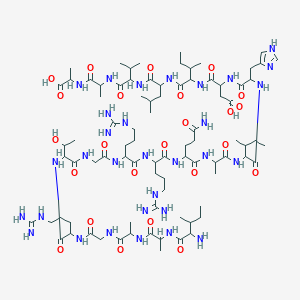

H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Peptides are short chains of amino acids linked by peptide bonds. They are fundamental components of cells that carry out important biological functions. The peptide you mentioned is composed of the following amino acids: Isoleucine, Alanine, Glycine, Arginine, Threonine, Glutamine, Histidine, Aspartic acid, Leucine, Valine .

Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain attached to insoluble resin .Molecular Structure Analysis

The structure of a peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy .Chemical Reactions Analysis

Peptides undergo various chemical reactions. One of the most common is the formation of a peptide bond, which occurs between the carboxyl group of one amino acid and the amino group of another .Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide can be influenced by its amino acid composition, sequence, and structure. These properties include solubility, stability, and isoelectric point .Wissenschaftliche Forschungsanwendungen

Peptide Applications in Disease Treatment and Management

Antihypertensive Properties of Peptides : Research on bioactive peptides derived from legumes indicates that certain peptide sequences can exhibit significant antihypertensive effects through mechanisms such as angiotensin-converting enzyme (ACE) inhibition activity. While the specific sequence was not studied, this demonstrates the potential of peptides in managing cardiovascular diseases through bioactive functions (Tan Wan Xin, Chong Li Choo, & Y. Wan, 2022).

Peptides in Neurooncology : The application of 5-aminolevulinic acid (5-ALA) in neurooncology for tumor identification suggests peptides' roles in enhancing the precision of tumor resection. This highlights peptides' utility in surgical oncology, albeit indirectly related to the specific peptide (G. La Rocca et al., 2020).

Peptide-Based Radiopharmaceuticals : The study of peptide Arg-Gly-Asp (RGD) and its derivatives in tumor angiogenesis imaging illustrates how specific peptide sequences can target tumor endothelial cells. This points to the potential use of peptides in diagnostic imaging and targeted therapy, suggesting a possible application area for the peptide (Xia Lu & Rongfu Wang, 2012).

Peptides in Antioxidant and Anti-inflammatory Therapies : α-Lipoic acid (ALA) research shows its effectiveness as an antioxidant and anti-inflammatory agent. This indicates the broader potential of peptides in therapeutic interventions against oxidative stress and inflammation, which could be relevant to the peptide sequence , depending on its specific properties (B. Salehi et al., 2019).

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. The compound is a peptide sequence, and peptides often interact with specific receptors or enzymes in the body. Without further information or research, it’s challenging to identify the specific targets and their roles .

Mode of Action

The mode of action of this compound is also not clearly defined due to the lack of specific information. Generally, peptides can interact with their targets in various ways, such as binding to a receptor and triggering a cellular response. The specific interactions and resulting changes would depend on the nature of the target .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to summarize the affected biochemical pathways and their downstream effects. Peptides can be involved in numerous biochemical pathways, depending on their sequence and the targets they interact with .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not known. Peptides generally have poor oral bioavailability due to degradation in the gastrointestinal tract and poor permeability across the intestinal wall. They are often administered via injection to bypass these issues .

Result of Action

These effects would depend on the compound’s targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a peptide’s stability and its ability to interact with its targets. Without specific information on this compound, it’s difficult to discuss these factors in detail .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[[2-[[2-[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]propanoylamino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[1-[[1-[[1-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H149N31O24/c1-17-40(8)61(87)77(134)103-44(12)67(124)101-43(11)66(123)98-35-58(119)107-51(24-21-29-96-84(90)91)73(130)116-65(48(16)117)78(135)99-36-59(120)106-50(23-20-28-95-83(88)89)71(128)108-52(25-22-30-97-85(92)93)72(129)109-53(26-27-57(86)118)70(127)102-46(14)69(126)114-63(41(9)18-2)80(137)112-55(32-49-34-94-37-100-49)74(131)110-56(33-60(121)122)76(133)115-64(42(10)19-3)81(138)111-54(31-38(4)5)75(132)113-62(39(6)7)79(136)104-45(13)68(125)105-47(15)82(139)140/h34,37-48,50-56,61-65,117H,17-33,35-36,87H2,1-16H3,(H2,86,118)(H,94,100)(H,98,123)(H,99,135)(H,101,124)(H,102,127)(H,103,134)(H,104,136)(H,105,125)(H,106,120)(H,107,119)(H,108,128)(H,109,129)(H,110,131)(H,111,138)(H,112,137)(H,113,132)(H,114,126)(H,115,133)(H,116,130)(H,121,122)(H,139,140)(H4,88,89,95)(H4,90,91,96)(H4,92,93,97) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPQOINZWQQAME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H149N31O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657567 |

Source

|

| Record name | Isoleucylalanylalanylglycylarginylthreonylglycylarginylarginylglutaminylalanylisoleucylhistidyl-alpha-aspartylisoleucylleucylvalylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1989.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126370-52-3 |

Source

|

| Record name | Isoleucylalanylalanylglycylarginylthreonylglycylarginylarginylglutaminylalanylisoleucylhistidyl-alpha-aspartylisoleucylleucylvalylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B589714.png)

![4-[4-(Trifluoromethyl)phenyl]butanal](/img/structure/B589715.png)

![2,3,4,5,6-pentadeuterio-N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride](/img/structure/B589716.png)

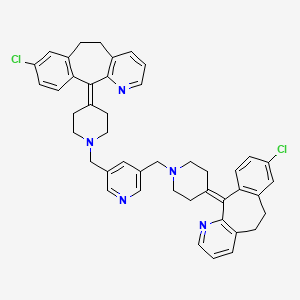

![13-Chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidin-1-yl]methyl]pyridin-3-yl]methyl]-2,2,6,6-tetradeuteriopiperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B589722.png)

![4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid](/img/structure/B589730.png)